![molecular formula C14H14N2O B7540598 N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide, also known as 3-MA, is a widely used inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process by which cells degrade and recycle their own components, including damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been widely used as an inhibitor of autophagy in scientific research. It has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neurons, and immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been used to study the role of autophagy in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves inhibition of the class III phosphoinositide 3-kinase (PI3K) complex, which is required for the initiation of autophagy. Specifically, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide inhibits the activity of the catalytic subunit of the PI3K complex, Vps34, which is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling molecule in the initiation of autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines by immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide as an inhibitor of autophagy is its specificity for the class III PI3K complex. This allows for more precise manipulation of autophagy compared to other inhibitors, which may have off-target effects. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve complete inhibition of autophagy.
Orientations Futures
There are many future directions for research on N-[(3-methylphenyl)methyl]pyridine-3-carboxamide and its role in autophagy and disease. One area of interest is the development of more potent and specific inhibitors of the class III PI3K complex. Another area of interest is the use of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the role of autophagy in various diseases and to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methylphenyl)methylamine to yield N-[(3-methylphenyl)methyl]pyridine-3-carboxamide. The yield of the synthesis is typically around 50%.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-5-12(8-11)9-16-14(17)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAAEBFGCASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

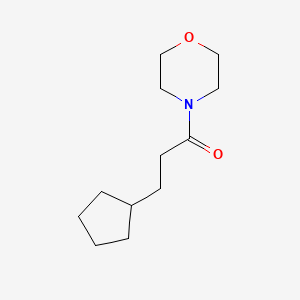
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
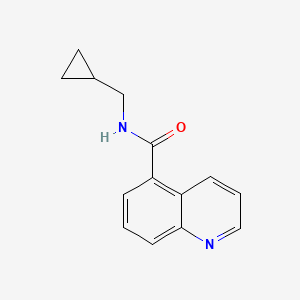
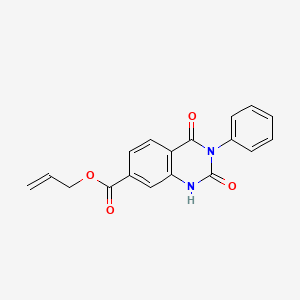
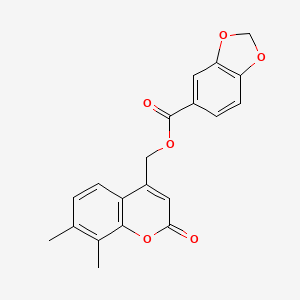
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
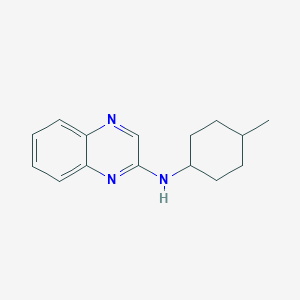
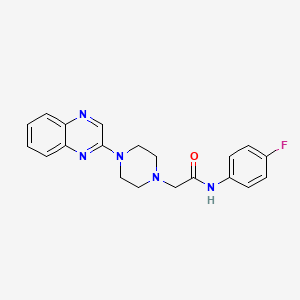
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)

![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)